3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile
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Overview
Description
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is a heterocyclic compound that contains both pyrazole and pyrazine rings These nitrogen-containing heterocycles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a wide range of biological activities . These compounds have been used in the development of new drugs due to their broad range of chemical and biological properties .
Mode of Action
For instance, some compounds have shown high catalytic activity towards the ammoxidation of alcohols to nitriles . Another compound with a similar structure showed potent in vitro antipromastigote activity, indicating a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, some compounds have shown to affect the synthesis of certain structures .
Pharmacokinetics
For instance, some compounds are highly soluble in water and other polar solvents .
Result of Action
For instance, some compounds have demonstrated moderate antimicrobial activity against gram-positive, gram-negative bacteria, and fungi . Another compound showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .
Action Environment
For instance, the solvent used can control the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by a nucleophilic substitution reaction where the pyrazole is introduced to the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow chemistry to enhance reaction efficiency and yield. The use of catalysts, such as transition metals, can also improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated pyrazines are typically used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include pyrazine N-oxides, primary amines, and various substituted pyrazines, depending on the reagents and conditions used .
Scientific Research Applications
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its kinase inhibitory activity, which is crucial in cancer treatment.
Industry: Utilized in the development of new materials with unique electronic properties
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-YL)pyrazine-2-amine: Similar structure but with an amine group instead of a nitrile group.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar biological activities
Uniqueness
3-(1H-Pyrazol-1-YL)pyrazine-2-carbonitrile is unique due to its combination of pyrazole and pyrazine rings, along with the presence of a nitrile group. This structure provides a versatile platform for chemical modifications and enhances its potential for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-pyrazol-1-ylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5/c9-6-7-8(11-4-3-10-7)13-5-1-2-12-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMOYLACGVEDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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